N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide
Description
N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a benzenesulfonamide group, and a dimethylphenyl group
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-9-10-21(13-18(17)2)27(32(29,30)23-7-5-4-6-8-23)16-20-14-19-15-22(31-3)11-12-24(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFBCDFHBVMQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline derivative, followed by the introduction of the benzenesulfonamide group. The final step involves the coupling of the dimethylphenyl group to the quinoline-benzenesulfonamide intermediate. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular replication processes. The benzenesulfonamide group may inhibit certain enzymes, contributing to its biological activity. Overall, the compound’s effects are mediated through a combination of DNA interaction and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
- N-(3,4-dimethylphenyl)-N-[(6-methoxyquinolin-3-yl)methyl]benzenesulfonamide
- N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide
Uniqueness
This compound stands out due to the presence of both the hydroxy and methoxy groups on the quinoline ring, which may enhance its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
